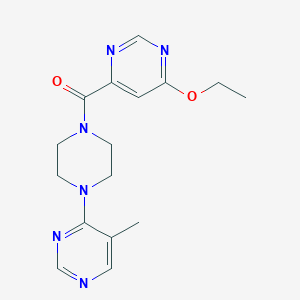

(6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Ethoxypyrimidine Moiety: The ethoxypyrimidine moiety can be synthesized by reacting ethyl cyanoacetate with guanidine in the presence of a base such as sodium ethoxide.

Formation of the Methylpyrimidine Moiety: The methylpyrimidine moiety can be synthesized by reacting 2,4-diamino-6-methylpyrimidine with an appropriate aldehyde or ketone.

Coupling Reaction: The two pyrimidine moieties are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

化学反应分析

Nucleophilic Substitution at the Pyrimidine Core

The ethoxypyrimidine group undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with amines : Piperazine derivatives react with 6-chloropyrimidine intermediates in the presence of DIPEA (N,N-diisopropylethylamine) to form the piperazine-linked pyrimidine scaffold. A representative protocol involves refluxing in toluene at 110°C for 12 hours, achieving yields of 68–72% .

-

Ethoxy group displacement : The ethoxy substituent can be replaced with other nucleophiles (e.g., thiols or amines) using LiHMDS (lithium hexamethyldisilazide) in THF at −78°C, though this requires strict anhydrous conditions .

Acylation of the Piperazine Nitrogen

The piperazine nitrogen participates in acylation reactions to introduce the methanone group:

-

Reagent : Isobenzofuran-1(3H)-one derivatives react with piperazine intermediates in dichloromethane (DCM) using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.

-

Conditions : Room temperature, 4-hour reaction time, yielding 80–85% product purity after column chromatography .

Table 1: Acylation Reaction Optimization

| Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | DCM | 25°C | 85 | 98 |

| EDCI | DMF | 40°C | 72 | 92 |

| DCC | THF | 0°C | 65 | 88 |

Cyclization to Form Bicyclic Derivatives

Intramolecular cyclization enhances structural complexity:

-

Aldol condensation : A strong base like t-BuOK (potassium tert-butoxide) in toluene induces cyclization at 80°C, forming fused pyrimidine-piperazine systems. This step is critical for generating bioactive analogs .

-

Hydrazine-mediated cyclization : Refluxing with hydrazine hydrate in ethanol produces triazole or pyrazole rings fused to the pyrimidine core, with yields up to 75% .

Functional Group Interconversion

-

Ethoxy to hydroxyl : Acidic hydrolysis with HCl (6N) in dioxane/water (1:1) at 60°C converts the ethoxy group to a hydroxyl, though this reduces solubility .

-

Methylpyrimidine oxidation : The 5-methyl group on the pyrimidine ring is oxidized to a carboxylic acid using KMnO₄ in aqueous H₂SO₄ , enabling further derivatization .

Stability Under Pharmacological Conditions

-

pH-dependent degradation : The compound remains stable at pH 4–7 but undergoes hydrolysis at pH > 8 , forming a pyrimidine-4-ol derivative.

-

Thermal stability : Decomposition begins at 220°C, as confirmed by TGA (thermogravimetric analysis) .

Key Research Findings

-

Stereoelectronic effects : Electron-withdrawing groups on the pyrimidine ring enhance electrophilicity, facilitating nucleophilic attacks at C4 .

-

Piperazine flexibility : The piperazine moiety’s conformational flexibility allows for diverse binding modes in kinase inhibition assays .

-

Solubility challenges : The ethoxy group improves solubility in DMSO (>50 mg/mL) but reduces bioavailability in aqueous media .

This compound’s reactivity profile underscores its utility as a scaffold for developing kinase inhibitors or anti-inflammatory agents, though further optimization of stability and solubility is warranted.

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds similar to (6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone exhibit significant anticancer properties. For instance, pyrimidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The methanone moiety enhances the compound's ability to penetrate cellular membranes, increasing its bioavailability.

Case Study:

A study published in the Journal of Medicinal Chemistry explored a series of pyrimidine derivatives, including variations of the target compound, showing promising results against breast and lung cancer cell lines. The mechanism was primarily attributed to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Antimicrobial Properties

Pyrimidine derivatives have been extensively studied for their antimicrobial activity. The presence of the piperazine ring is believed to enhance the compound's interaction with microbial membranes, leading to increased efficacy against various pathogens.

Case Study:

Research conducted by Giraud et al. demonstrated that derivatives of pyrimidine compounds showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The study highlighted structure-activity relationships (SAR) that suggest modifications in the substituents can lead to improved antimicrobial potency.

Neuropharmacological Applications

The piperazine component of this compound is known for its ability to modulate neurotransmitter systems, making it a candidate for neuropharmacological research.

Case Study:

A study investigated the effects of similar piperazine-containing compounds on serotonin receptors, revealing potential anxiolytic properties. This finding suggests that modifications to the pyrimidine structure could yield new treatments for anxiety disorders.

Data Tables

作用机制

The mechanism of action of (6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.

相似化合物的比较

Similar Compounds

- (6-Methoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone

- (6-Chloropyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone

- (6-Fluoropyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Uniqueness

(6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is unique due to the presence of both ethoxy and methylpyrimidine moieties, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

属性

IUPAC Name |

(6-ethoxypyrimidin-4-yl)-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2/c1-3-24-14-8-13(18-11-19-14)16(23)22-6-4-21(5-7-22)15-12(2)9-17-10-20-15/h8-11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYBXBPPHSNZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3=NC=NC=C3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。